molecular formula C7H5BrN2 B143151 3-Bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 74420-15-8

3-Bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B143151
CAS No.: 74420-15-8
M. Wt: 197.03 g/mol
InChI Key: VJDGIJDCXIEXPF-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a fused pyrrole-pyridine core with a bromine atom at the 3-position. This structure serves as a versatile intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse derivatives for drug discovery . Its electron-deficient aromatic system and bromine substituent enhance reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions . Commercial availability (purity ≥98%, priced at $132–$400/g) underscores its utility in high-value pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

    Cross-Coupling Reactions: The bromine atom in this compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are useful for forming carbon-carbon bonds and are carried out using palladium catalysts and appropriate ligands.

    Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of pyridine derivatives.

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used for cross-coupling reactions.

    Potassium Carbonate or Sodium Hydride: Used as bases in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine can yield 3-amino-1H-pyrrolo[2,3-b]pyridine, while a Suzuki coupling with a boronic acid can produce a biaryl derivative.

Scientific Research Applications

Pharmaceutical Development

3-Bromo-1H-pyrrolo[2,3-b]pyridine serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its derivatives have shown potential as inhibitors of fibroblast growth factor receptors (FGFRs), which are involved in tumor progression. For instance, studies have indicated that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making them promising candidates for cancer therapy .

Case Study: FGFR Inhibition

A study highlighted the efficacy of a derivative of this compound (compound 4h), which demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. This compound inhibited breast cancer cell proliferation and induced apoptosis, underscoring its therapeutic potential in oncology .

Material Science

In material science, this compound is utilized to develop advanced materials such as organic semiconductors. Its unique electronic properties enhance device performance, making it valuable in the production of electronic components .

Biological Research

The compound is extensively used in biological research to explore its effects on cellular processes. It has been shown to induce apoptosis in various cancer cell lines and inhibit migration and invasion capabilities, suggesting its utility in cancer treatment strategies. Additionally, it exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Case Study: Anticancer Activity

Research demonstrated that treatment with this compound led to significant reductions in cell viability among breast cancer cell lines. The compound's ability to activate caspases further supports its role as an apoptosis inducer.

Agricultural Chemistry

In agricultural chemistry, this compound contributes to developing agrochemicals such as pesticides and herbicides that are more environmentally friendly. Its application in formulating effective agricultural products aligns with the growing demand for sustainable farming practices .

Organic Synthesis

As a building block in organic synthesis, this compound allows chemists to create complex molecules efficiently. Its versatility makes it a valuable component in various synthetic pathways aimed at producing biologically active compounds .

ActivityCell LineIC50 (nM)Effect
FGFR1 Inhibition-7Strong inhibition
FGFR2 Inhibition-9Strong inhibition
FGFR3 Inhibition-25Moderate inhibition
Proliferation Inhibition4T1N/AReduced proliferation
Apoptosis Induction4T1N/AInduces apoptosis
Migration/Invasion Inhibition4T1N/ASignificant reduction

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to the active site of these receptors, the compounds can block their activity and inhibit tumor growth.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Regiochemical Variants

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 348640-06-2):
    • Differs in bromine placement (4-position vs. 3-position), altering electronic properties. The 4-bromo derivative exhibits reduced reactivity in cross-coupling due to steric hindrance and electronic deactivation. Purity: 97% (Combi-Blocks) .
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 183208-35-7):
    • Bromine at the 5-position directs functionalization toward the pyrrole ring. Used in synthesizing kinase inhibitors, with a molecular weight of 197.03 .

Substituent-Modified Analogues

  • 3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (21f): Incorporates a nitrile-substituted arylacetylene at C3, enhancing π-stacking interactions. Synthesized via Sonogashira coupling (37% yield, 98% purity) .
  • 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine :
    • Nitro group at C3 facilitates reduction to amines for further derivatization (e.g., N-acylation to nicotinamide derivatives like 8a ) .

N-Protected and Functionalized Derivatives

  • 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (10) :
    • Tosyl protection at N1 stabilizes the scaffold for aldehyde functionalization. Synthesized in 91% yield via NaH-mediated tosylation .
  • 3-Bromo-2-((phenylsulfonyl)methyl)-1H-pyrrolo[2,3-b]pyridine :
    • Sulfonylmethyl group enhances solubility but reduces electrophilicity. Synthesized via radical SAM-inspired methylation (60% conversion) .

Key Research Findings

  • Synthetic Efficiency: N-Tosylation (e.g., compound 10) achieves >90% yields, whereas Sonogashira couplings (e.g., 20a) yield ~50–60% due to competing side reactions .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., nitro, cyano) at C3 enhance binding to kinase ATP pockets, as seen in compound 8a .
  • Solubility Optimization: Morpholine-substituted pyrrolo[2,3-b]pyridines (derivative 3) exhibit 10-fold higher aqueous solubility than thieno analogues .

Biological Activity

3-Bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C7H5BrN2
  • Molecular Weight : 197.04 g/mol
  • Appearance : Light yellow to orange solid
  • Melting Point : 186°C to 193°C

The compound features a fused pyridine and pyrrole structure, which is characteristic of many biologically active molecules. The bromine substitution at the 3-position of the pyrrole ring enhances its reactivity and potential interactions with biological targets .

The primary mechanism through which this compound exhibits biological activity is through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation, differentiation, and survival. Abnormal activation of FGFR signaling has been implicated in several cancers, making FGFRs attractive targets for therapeutic intervention .

Inhibition of FGFRs

Research has shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one study demonstrated that a related compound (4h) had IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3), indicating strong efficacy in inhibiting these receptors . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines, such as breast cancer cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

CompoundTargetIC50 (nM)Effect on Cancer Cell LinesReference
4hFGFR17Inhibits proliferation and induces apoptosis in 4T1 cells
4hFGFR29Decreases migration and invasion
4hFGFR325Enhances TIMP2 expression while decreasing MMP9
Cisplatin-34.2Standard for comparison against HOS cells

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative study involving platinum-based drugs, complexes formed with derivatives of pyrrolo[2,3-b]pyridine were found to exhibit higher cytotoxicity against osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP) cell lines compared to cisplatin. Specifically, the complex with 5-bromo-7-azaindole demonstrated an IC50 value of just 2.5 µM against HOS cells, significantly lower than that of cisplatin .

Case Study: Protein-Ligand Interactions

A study utilizing computational methods highlighted the interactions between various kinase inhibitors derived from pyrrolo[2,3-b]pyridine structures. These inhibitors were designed to target specific allosteric sites on kinases involved in cancer progression. The results indicated that structural modifications could enhance binding affinity and selectivity towards target kinases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-1H-pyrrolo[2,3-b]pyridine?

  • Methodology :

  • Direct bromination : React 1H-pyrrolo[2,3-b]pyridine with N-bromosuccinimide (NBS) in DMF at 20°C for 4 hours (yield: 100%) .
  • Alternative route : Use this compound-5-carbaldehyde as an intermediate via hexamine-mediated formylation in a water/acetic acid mixture (67% yield) .
    • Characterization : Confirm structure via 1^1H NMR (e.g., δ 12.93 ppm for NH in DMSO-d6) and 13^{13}C NMR (e.g., δ 185.58 ppm for aldehyde carbonyl) .

Q. How can N-alkylation of this compound be achieved with high regioselectivity?

  • Methodology :

  • Use NaH in THF at 0°C with alkyl halides (e.g., benzyl bromide or methyl iodide) for N1-alkylation (yield: 75–99%) .
  • Tosyl protection of the pyrrole nitrogen improves stability for subsequent Suzuki couplings (e.g., with 3,4-dimethoxyphenylboronic acid, 58% yield) .
    • Validation : Monitor reaction progress via TLC and confirm substitution patterns by 1^1H NMR (e.g., δ 2.37 ppm for tosyl methyl group) .

Advanced Research Questions

Q. How do substitutions at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine scaffold influence kinase inhibition?

  • SAR Insights :

  • 3-Position : Alkynyl or aryl groups (e.g., phenylethynyl) enhance Bruton’s tyrosine kinase (BTK) inhibition (IC50_{50} <10 nM) by improving hydrophobic interactions .
  • 5-Position : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize hydrogen bonding with FGFR1’s hinge region (e.g., compound 4h: FGFR1 IC50_{50} = 7 nM) .
    • Experimental Design :
  • Synthesize derivatives via Sonogashira coupling (3-position) or Suzuki-Miyaura cross-coupling (5-position) .
  • Validate activity using enzymatic assays (e.g., BTK or FGFR1 kinase inhibition) and crystallography for binding mode analysis .

Q. What strategies mitigate contradictions in reported reaction yields for palladium-catalyzed cross-couplings?

  • Troubleshooting :

  • Low yields : Optimize ligand choice (e.g., Pd(PPh3_3)4_4 vs. XPhos) and solvent systems (toluene/ethanol vs. dioxane/water) to reduce dehalogenation side reactions .
  • Purification challenges : Use silica gel chromatography with heptane/ethyl acetate gradients (e.g., 7:3 ratio) to separate regioisomers .
    • Case Study : 3-(4-Fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) achieved 51% yield after optimizing Pd catalyst loading and reaction time .

Q. Methodological Recommendations

  • Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···N interactions in 5-Bromo-1H-pyrrolo[2,3-b]pyridine crystals) to guide rational design .
  • In Vivo Testing : Evaluate antitumor efficacy in xenograft models (e.g., peritoneal mesothelioma) using i.p. administration (58–75% tumor inhibition reported) .
  • Regioselective Modifications : Employ directed ortho-metalation for C–H functionalization or radical SAM-inspired methylation for C3 diversification .

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDGIJDCXIEXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420606
Record name 3-Bromo-7-azaindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-15-8
Record name 3-Bromo-7-azaindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-pyrrolo[2,3-b]pyridine
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Synthesis routes and methods I

Procedure details

To a solution of 1H-pyrrolo[2,3-b]pyridine (15.6 g, 132 mmol) in 400 mL tetrahydrofuran at −40° C. was added a suspension of N-bromosuccinimide in 120 mL tetrahydrofuran. The reaction mixture was warmed to room temperature and allowed to stir for 4 hours. The solid was filtered off. The reaction mixture was quenched with a sodium metabisulfite solution, and extracted with ethyl acetate. The combined organics were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was triturated with 1:1 hexane/ethyl acetate and filtered. The filtrate was concentrated and the trituration step was repeated three more times to afford the title compound, which was used without further purification. MS (DCI−) m/z 196.9 (M+H)+.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 7-azaindole (5 g, 42.2 mmol) in THF (400 mL) were added first the solid N-bromosuccinimide (8 g, 45.0 mmol) then 20 drops of conc. sulfuric acid at room temperature. While stirring some suspension was formed during 2 days. The mixture was diluted with saturated ammonium chloride solution and the two layers were separated. The aqueous layer was extracted with ethyl acetate (4×150 mL). The combined organic extracts were washed with brine solution and dried over anhydrous magnesium sulfate. Filtration of the drying agent and removal of the solvent under the vacuum gave the crude yellow solid. This solid was dissolved in ethyl acetate (˜100 mL) at hot condition and then stored in the refrigerator overnight. The solids were collected by filtration and washed with ethyl acetate. After drying in air, 6.2 g (75% yield) of 3-bromo-1H-pyrrolo[2,3-b]pyridine was isolated as an yellow solid: EI-HRMS m/e calcd for C7H5BrN2 (M+) 195.9636. found 195.9636.
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Synthesis routes and methods IV

Procedure details

7-Azaindole (2, 3.57 g, 30.2 mmol) was dissolved in tetrahydrofuran (240 mL) under an atmosphere of nitrogen. At −40° C., N-bromosuccinimide (5.38 g, 30.2 mmol) in tetrahydrofuran was added under an atmosphere of nitrogen. The reaction mixture was stirred for a few hours as it was gradually warmed to room temperature and the reaction was followed by TLC. The reaction was quenched with sodium thiosulfate pentahydrate (7.50 g, 30.2 mmol) in water (1M). Two layers were separated, and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water, brine, dried with anhydrous sodium sulfate, and evaporated to dryness. The crude material was purified by column chromatography (25-40% ethyl acetate in hexanes) to yield the desired product as a white solid, 3, (4.20 g, 21.3 mmol). MS(ESI) [M+H+]+=198.5.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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